6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
“6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound with the CAS Number: 130598-89-9 . It has a molecular weight of 189.24 .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . A new series of pyrazole, bipyridine, N-amide derivatives and Schiff bases was synthesized using compound 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy) acetohydrazide as a starting material .Molecular Structure Analysis
The IUPAC name of the compound is this compound and its InChI Code is 1S/C9H7N3S/c1-2-8(13-5-1)7-6-9-10-3-4-12(9)11-7/h1-6,10H . The structure and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
The reactivity of pyrazoles can be influenced by their tautomeric forms . The process may proceed via forming aza Michael followed by amination, cyclo dehydration, and subsequent enolization .Physical And Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Organophosphorus Azoles and Their Applications
Organophosphorus compounds incorporating azole moieties, such as pyrroles, pyrazoles, and imidazoles, have been extensively studied using multinuclear NMR spectroscopy and quantum chemistry. These compounds exhibit interesting stereochemical structures and have applications in studying the coordination and electronic properties of phosphorus atoms, which are crucial for the design of novel materials and catalysts (Larina, 2023).
Pyrazole Analogs as Therapeutic Agents
Pyrazole analogs have been identified as possessing a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, and anticancer properties. Research in this area focuses on the development of new drug candidates with improved efficacy and reduced side effects, highlighting the versatility of pyrazole-based compounds in medicinal chemistry (Ganguly & Jacob, 2017).
Heterocyclic N-oxides in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxides, including derivatives from pyridine and imidazole frameworks, have shown significant utility in organic synthesis, catalysis, and drug development. These compounds are involved in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).
Pyrazoline Derivatives in Neurodegenerative Disease Management
Pyrazoline derivatives are explored for their neuroprotective properties, particularly in the management of neurodegenerative diseases like Alzheimer's and Parkinson's diseases. These compounds have shown inhibitory actions against enzymes such as acetylcholinesterase and monoamine oxidase, which are targets in the treatment of these disorders (Ahsan et al., 2022).
Multicomponent Synthesis of Pyrazole Derivatives
The multicomponent reactions (MCRs) approach for synthesizing biologically active molecules containing pyrazole moieties has gained popularity due to its efficiency and atom economy. This synthesis strategy has led to the development of compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, highlighting the potential of pyrazole derivatives in drug discovery (Becerra et al., 2022).
Mechanism of Action
Target of Action
Thiophene and imidazole derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Thiophene and imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Many imidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Thiophene and imidazole derivatives are known to have a wide range of therapeutic properties .
Action Environment
Many imidazole derivatives are stable and highly soluble in water and other polar solvents .
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
properties
IUPAC Name |
6-thiophen-2-yl-5H-imidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c1-2-8(13-5-1)7-6-9-10-3-4-12(9)11-7/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOVYUBALZPVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=NC=CN3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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